N,N,2,3-tetramethylbenzamide
Description
N,N,2,3-Tetramethylbenzamide (C₁₁H₁₅NO) is a tertiary benzamide derivative characterized by two methyl groups on the amide nitrogen and additional methyl substituents at the 2- and 3-positions of the benzene ring (SMILES: c1(cccc(C(=O)N(C)C)c1C)C) . Its synthesis involves selective deprotonation and alkylation of dimethylbenzamide precursors, as demonstrated in the preparation of 3-arylisoquinolin-1-ones via reactions with benzonitriles . The compound’s methyl substituents confer steric and electronic effects that influence its reactivity, particularly in directing C–H functionalization reactions .
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
N,N,2,3-tetramethylbenzamide |
InChI |
InChI=1S/C11H15NO/c1-8-6-5-7-10(9(8)2)11(13)12(3)4/h5-7H,1-4H3 |
InChI Key |
KJFNIMLMIUNQSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N(C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : Features a hydroxyl-containing N,O-bidentate directing group instead of N,N-dimethyl groups.
- Reactivity : The hydroxyl group enables coordination with transition metals, making it suitable for metal-catalyzed C–H bond activation, unlike N,N,2,3-tetramethylbenzamide, which lacks such a polar functional group .
- Applications : Preferred in catalytic reactions requiring directing groups for regioselective functionalization .
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide
- Structure : Incorporates a dihydrothiazole ring with methoxyphenyl and phenyl substituents.
- Electronic Effects : The sulfur atom in the thiazole ring introduces electron-withdrawing effects, contrasting with the electron-donating methyl groups in this compound.
- Applications : Used in crystallographic studies due to its rigid heterocyclic framework, whereas this compound serves as a flexible substrate for carbanion-mediated synthesis .
2,6-Dichloro-N,N-dimethylbenzamide (3h)
- Structure : Chlorine atoms at the 2- and 6-positions replace methyl groups.
- Electronic Properties : Chlorine’s electron-withdrawing nature increases the electrophilicity of the carbonyl group, enhancing reactivity toward nucleophilic attack compared to the methylated analogue .
- Applications : Utilized in agrochemicals for its enhanced stability and bioactivity, whereas this compound is tailored for synthetic organic chemistry .
N’-(2,3-Dimethylphenyl)-N,N-dimethylimidoformamide
- Structure : Contains an imidoformamide group (N=CN(C)C) instead of a traditional amide.
- Steric Effects : The planar imidoformamide group reduces steric hindrance near the benzene ring, enabling faster aromatic substitution compared to the bulkier this compound .
- Applications : Explored in coordination chemistry for ligand design, contrasting with the carbanion reactivity of this compound .
3,5-Bis(trifluoromethyl)benzamide Derivatives
- Structure : Trifluoromethyl groups at the 3- and 5-positions.
- Electronic Effects : Strong electron-withdrawing trifluoromethyl groups significantly lower the electron density of the aromatic ring, making these derivatives more reactive in electrophilic substitutions than methyl-substituted analogues .
- Applications : Common in pharmaceuticals for metabolic stability, whereas this compound is used in heterocycle synthesis .
Data Table: Key Structural and Functional Comparisons
Research Findings and Insights
- Steric Effects : The 2- and 3-methyl groups in this compound impose steric constraints, limiting reactivity at the 4-position but enabling selective deprotonation at the 2-CH₃ group for alkylation .
- Electronic Tuning : Methyl groups donate electron density to the aromatic ring, enhancing stability of intermediates in carbanion reactions, whereas electron-withdrawing groups (e.g., Cl, CF₃) in analogues increase electrophilicity .
- Synthetic Utility: this compound’s modular structure allows for regioselective functionalization, making it a versatile precursor for isoquinolinones and related heterocycles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
